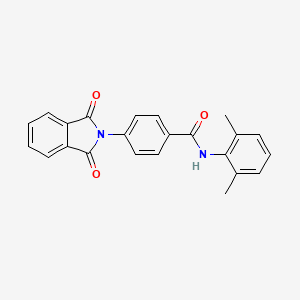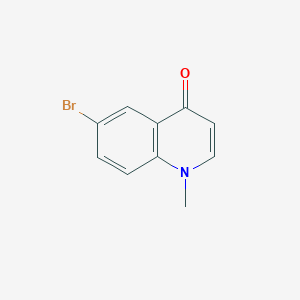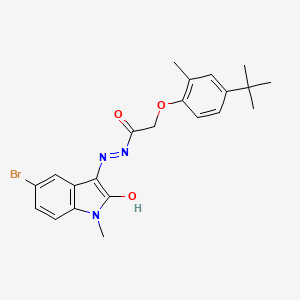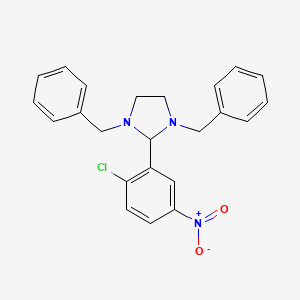![molecular formula C13H10BrClN2O3S B3743033 4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide](/img/structure/B3743033.png)
4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide
説明
4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide, also known as BCS, is a sulfonamide derivative that has been synthesized and studied for its potential use in the field of medicine. This compound is of interest due to its potential therapeutic properties and its ability to inhibit certain enzymes in the body.
作用機序
The mechanism of action of 4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide involves its ability to inhibit the activity of certain enzymes in the body. Specifically, 4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase and beta-secretase enzymes. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body, while beta-secretase is an enzyme that is involved in the formation of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide vary depending on the specific application and dosage used. In cancer research, 4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide has been shown to inhibit cancer cell growth and induce apoptosis, or programmed cell death. In Alzheimer's disease research, 4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide has been shown to reduce the formation of amyloid plaques and improve cognitive function. In diabetes research, 4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide has been shown to improve glucose metabolism and reduce blood glucose levels.
実験室実験の利点と制限
One advantage of using 4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes in the body. This allows researchers to study the specific effects of inhibiting these enzymes without affecting other physiological processes. However, one limitation of using 4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide in lab experiments is its potential toxicity at high doses. Careful dosage and toxicity studies must be conducted to ensure the safety of using 4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide in research.
将来の方向性
There are several future directions for research involving 4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide. One direction is to further investigate its potential use in cancer treatment, specifically in combination with other chemotherapy drugs. Another direction is to study its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and toxicity of 4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide in various applications.
科学的研究の応用
4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In Alzheimer's disease research, 4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide has been shown to inhibit the formation of amyloid plaques, which are a hallmark of the disease. In diabetes research, 4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide has been shown to inhibit the activity of certain enzymes that are involved in glucose metabolism.
特性
IUPAC Name |
4-[(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O3S/c14-12-6-9(15)5-8(13(12)18)7-17-10-1-3-11(4-2-10)21(16,19)20/h1-7,18H,(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJSBSSYAASXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Cl)Br)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B3742970.png)
![1-(3-phenoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742973.png)

![5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3742982.png)
![N-[4-(4-methylphenoxy)phenyl]-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B3742985.png)




![3-amino-6-methyl-N-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3743026.png)

![3-iodo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3743036.png)